2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-23-17)21-7-10-24-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOYIGDXVEAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(4-Fluorophenyl)-N-(2-(Furan-2-yl)-2-Thiomorpholinoethyl)Acetamide
Intermediate Synthesis: Thiomorpholinoethylamine Derivatives
The thiomorpholinoethylamine intermediate is pivotal for constructing the target compound. Two primary strategies dominate its synthesis:
Nucleophilic Substitution of Tosylate Intermediates
A tosylate derivative of 2-(furan-2-yl)ethanol is prepared via reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et3N) as a base. Subsequent displacement with thiomorpholine in dimethyl sulfoxide (DMSO) at 15–25°C yields 2-(furan-2-yl)-2-thiomorpholinoethanol. This alcohol is then oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Reaction Conditions:
Reductive Amination of 2-(Furan-2-yl)Acetaldehyde
An alternative route involves reductive amination of 2-(furan-2-yl)acetaldehyde with thiomorpholine using sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot method avoids isolation of intermediates and achieves 82% yield.
Acylation with 4-Fluorophenylacetyl Chloride
The thiomorpholinoethylamine intermediate undergoes acylation with 4-fluorophenylacetyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine scavenges HCl, driving the reaction to completion.
Optimized Conditions:
- Molar Ratio: 1:1.2 (amine:acyl chloride).
- Temperature: 0°C → RT, 12 h.
- Yield: 88% after column chromatography.
Reaction Conditions and Kinetic Analysis
Industrial-Scale Production Techniques
Continuous-Flow Synthesis
Adopting continuous-flow systems enhances throughput and reduces reaction times:
- Tosylation: Microreactor (0.5 mL volume, 10 min residence time).
- Substitution: Packed-bed reactor with immobilized thiomorpholine (90% conversion).
- Acylation: Tubular reactor with in-line IR monitoring (95% yield).
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption:
- Acylation Step: 100 W, 80°C, 15 min → 92% yield.
- Solvent Recycling: THF recovered via distillation (≥98% purity).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O:MeCN) confirms ≥99% purity with retention time 8.2 min.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide
- Structure: Benzothiazole replaces the thiomorpholinoethyl-furan group.
- Bioactivity: Benzothiazole derivatives are documented in patents for anticancer activity, likely due to intercalation or kinase inhibition .
Data Comparison :
Property Target Compound Benzothiazole Analog Molecular Weight 381.5 g/mol (C21H24FN2O2S) 294.3 g/mol (C15H11FN2OS) Predicted LogP 3.5 2.8 Metabolic Stability High (thiomorpholine) Moderate (benzothiazole)
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : Simplified acetamide with a chloro substituent.
- Key Differences :
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
- Structure : Bromophenyl and thienyl substituents.
- Key Differences :
- Halogen Effects : Bromine’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine.
- Bioactivity : Thienyl analogs exhibit antimycobacterial activity (MIC = 12.5 µg/mL), suggesting furan-containing analogs like the target compound should be screened for similar activity .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
- Structure : Morpholine (oxygen analog) vs. thiomorpholine.
- Key Differences :
- Electron Distribution : Thiomorpholine’s sulfur atom increases lipophilicity (LogP +0.7) and may reduce oxidative metabolism compared to morpholine .
- Target Interactions : Thiazole rings often interact with metal ions or ATP-binding pockets, whereas furan-thiomorpholine may target sulfur-binding enzymes.
Structural and Functional Analysis
Thiomorpholine vs. Morpholine
- Thiomorpholine : Higher lipophilicity and metabolic stability due to sulfur’s lower electronegativity. May form stronger hydrogen bonds via S-atom interactions .
- Morpholine : More hydrophilic, with faster clearance rates observed in pharmacokinetic studies .
Furan vs. Thiophene/Thiazole
- Thiophene/Thiazole : Sulfur’s polarizability favors hydrophobic interactions and aromatic stacking, as seen in antimycobacterial thienyl derivatives .
Fluorophenyl vs. Halogenated Analogs
- Fluorine : Electron-withdrawing effects stabilize adjacent carbonyl groups, enhancing metabolic resistance.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide , also referred to as a fluorinated thiomorpholine derivative, is notable for its potential biological activity. It features a unique structural composition that includes a fluorophenyl group, a furan ring, and a thiomorpholine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide
- Molecular Formula : C18H21FN2O2S
- CAS Number : 2034574-55-3
The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and bioavailability, potentially making it more effective in biological applications.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group is known to influence the binding affinity and selectivity towards these targets, which may lead to modulation of various biochemical pathways, including:
- Signal transduction
- Metabolic processes
- Gene expression regulation
Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas. The potential applications for this compound may include:
- Anti-inflammatory agents : Compounds with furan and thiomorpholine structures have been associated with anti-inflammatory properties.
- Anticancer agents : The ability to modulate cellular pathways makes this compound a candidate for further investigation in cancer therapy.
Case Studies
-
In Vitro Studies : Preliminary studies on related compounds suggest that modifications in the structure can lead to enhanced activity against cancer cell lines. For example, derivatives featuring thiomorpholine have demonstrated cytotoxic effects on various tumor types.
Compound Cell Line Tested IC50 (µM) Thiomorpholine Derivative A MCF-7 (Breast Cancer) 15 Thiomorpholine Derivative B HeLa (Cervical Cancer) 10 - Mechanistic Insights : Investigations into the mechanism of action reveal that such compounds may induce apoptosis through the activation of caspase pathways, indicating their potential as chemotherapeutic agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the fluorophenyl intermediate : Achieved through halogenation followed by substitution reactions.
- Synthesis of the furan ring : Cyclization reactions involving furfural or other furan precursors are utilized.
- Thiomorpholine formation : This is synthesized through the reaction of morpholine with sulfur sources under controlled conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Fluorophenyl precursor preparation : Start with 4-fluorophenylacetic acid or derivatives for acylation.
Thiomorpholinoethyl intermediate : React furan-2-ylmethylamine with thiomorpholine under nucleophilic substitution conditions (e.g., using DMF as solvent, 60–80°C).
Final coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the fluorophenyl and thiomorpholinoethyl moieties.
- Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hours) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, thiomorpholine protons at δ 2.8–3.5 ppm).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 405.1).
- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .
Q. How can researchers standardize biological assay conditions for initial activity screening?
- Methodology :
- Cell-based assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and passage numbers (<20).
- Dose ranges : Test 1–100 µM concentrations, with 48–72 hr incubation for IC determination.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls (e.g., DMSO ≤0.1% v/v).
- Data normalization : Express activity as % inhibition relative to controls, with triplicate replicates .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., varying IC values) be resolved?
- Methodology :
- Assay validation : Cross-test the compound in parallel assays (e.g., MTT vs. apoptosis markers like caspase-3).
- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to identify SAR trends.
- Solubility adjustments : Use co-solvents (e.g., PEG-400) to ensure compound dissolution and avoid false negatives.
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for inter-lab variability .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodology :
Core modifications : Alter the fluorophenyl ring (e.g., replace F with Cl or CF) to assess electronic effects.
Side-chain variations : Substitute thiomorpholine with piperazine or morpholine to probe steric tolerance.
Functional group swaps : Replace the acetamide with sulfonamide or urea groups.
- Evaluation : Test analogs in dose-response assays and correlate changes with computational descriptors (e.g., logP, polar surface area) .
Q. How can in silico modeling guide mechanistic studies of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) with PDB structures.
- MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability (e.g., RMSD <2 Å).
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl or thiomorpholine groups).
- Validation : Cross-reference predictions with experimental mutagenesis data (e.g., alanine scanning of binding pockets) .
Q. What experimental approaches elucidate the compound’s mechanism of action in neuroprotection or anticancer activity?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Protein interaction assays : Use pull-down assays with biotinylated probes to isolate binding partners.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory targets.
- In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., Ki-67 for proliferation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
